molecular formula C15H28N2O B12791800 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone CAS No. 6333-28-4

2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone

Cat. No.: B12791800
CAS No.: 6333-28-4
M. Wt: 252.40 g/mol
InChI Key: FIDWOYJZBJLWKW-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexanone core substituted with dimethylamino and piperidinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with dimethylamine and piperidine derivatives under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((Dimethylamino)methyl)-6-(1-piperidinylmethyl)cyclohexanone stands out due to its unique combination of functional groups and its versatile reactivity. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages in terms of reactivity and potential biological activity.

Properties

CAS No.

6333-28-4

Molecular Formula

C15H28N2O

Molecular Weight

252.40 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-6-(piperidin-1-ylmethyl)cyclohexan-1-one

InChI

InChI=1S/C15H28N2O/c1-16(2)11-13-7-6-8-14(15(13)18)12-17-9-4-3-5-10-17/h13-14H,3-12H2,1-2H3

InChI Key

FIDWOYJZBJLWKW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCCC(C1=O)CN2CCCCC2

Origin of Product

United States

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